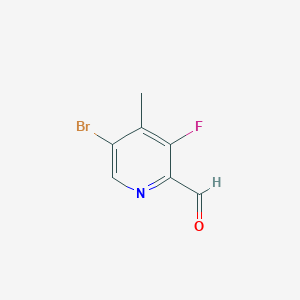
5-Bromo-3-fluoro-4-methylpicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde is a heterocyclic organic compound with the molecular formula C7H5BrFNO. It is a derivative of pyridine, where the pyridine ring is substituted with bromine, fluorine, and a formyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde typically involves the bromination and fluorination of a pyridine derivative. One common method starts with 2-fluoro-4-methylpyridine, which undergoes bromination using bromine or a brominating agent under controlled conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of 5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and fluorination steps .
化学反応の分析
Types of Reactions
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 5-bromo-3-fluoro-4-methyl-2-pyridinecarboxylic acid.
Reduction: Formation of 5-bromo-3-fluoro-4-methyl-2-pyridinemethanol.
Coupling: Formation of biaryl compounds.
科学的研究の応用
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
5-bromo-3-fluoropyridine-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
5-bromo-2-fluoro-3-methylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2-bromo-5-fluoropyridine: Similar but lacks the methyl and aldehyde groups, affecting its chemical properties and reactivity.
Uniqueness
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde is unique due to the combination of bromine, fluorine, and an aldehyde group on the pyridine ring. This unique substitution pattern allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C7H5BrFNO |
|---|---|
分子量 |
218.02 g/mol |
IUPAC名 |
5-bromo-3-fluoro-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5BrFNO/c1-4-5(8)2-10-6(3-11)7(4)9/h2-3H,1H3 |
InChIキー |
NOTVADUCMHIWMH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1Br)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)
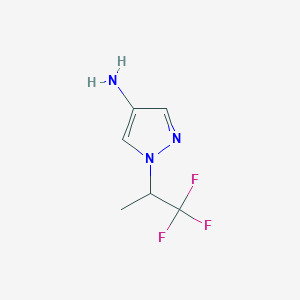
![4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13914298.png)
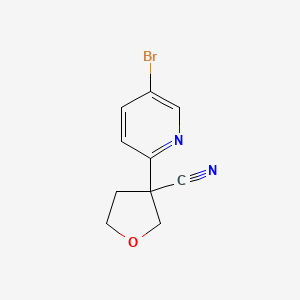
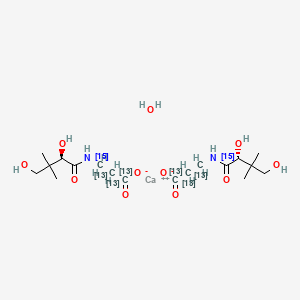

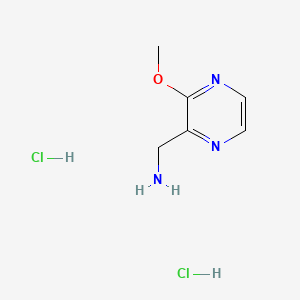
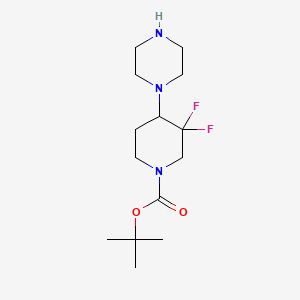
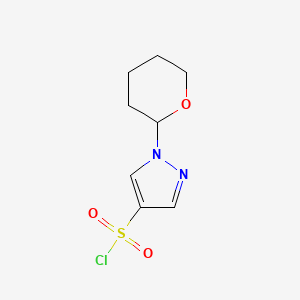
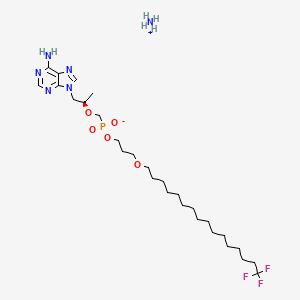
![[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)
![[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13914346.png)
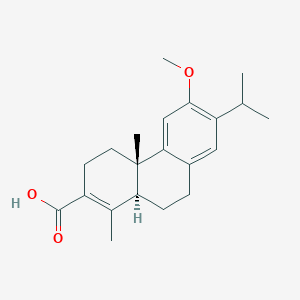
![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride](/img/structure/B13914368.png)
